

# An In-Depth Technical Guide to Apocynin: From Chemical Identity to Cellular Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one |
| Cat. No.:      | B104605                                   |

[Get Quote](#)

For the modern researcher, Apocynin (4'-hydroxy-3'-methoxyacetophenone) represents more than a mere chemical compound; it is a key that has unlocked significant understanding of cellular oxidative stress. Initially isolated from the roots of *Picrorhiza kurroa*, a medicinal herb from the Himalayas, Apocynin is now a cornerstone tool in laboratories studying inflammation, neurodegeneration, and cardiovascular diseases.<sup>[1][2]</sup> Its prominence stems from its widely recognized role as an inhibitor of NADPH oxidase (NOX), a primary enzyme responsible for the production of reactive oxygen species (ROS) in a variety of cell types.<sup>[3][4][5]</sup>

This guide provides an in-depth technical overview of Apocynin, designed for scientists and drug development professionals. It moves beyond a simple datasheet to offer a foundational understanding of its chemical properties, a detailed exploration of its mechanism of action, and practical, field-tested protocols for its effective use in a research setting.

## Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. Chemical identifiers provide a universal language for cataloging and retrieving information about a substance, while its physical properties dictate how it must be handled, stored, and prepared for experimental use.

## Chemical Identifiers

Apocynin is cataloged across numerous databases, each with a unique identification system. These identifiers are crucial for accurate literature searches, procurement, and regulatory compliance. The most critical identifiers are summarized below.

| Identifier Type      | Value                                         | Source(s)                               |
|----------------------|-----------------------------------------------|-----------------------------------------|
| CAS Number           | 498-02-2                                      | <a href="#">[4]</a> <a href="#">[6]</a> |
| Preferred IUPAC Name | 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one      |                                         |
| Synonyms             | Acetovanillone,<br>Acetoguaiacone             | <a href="#">[6]</a>                     |
| PubChem CID          | 2214                                          | <a href="#">[4]</a>                     |
| Molecular Formula    | C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> | <a href="#">[4]</a>                     |
| Molecular Weight     | 166.17 g/mol                                  | <a href="#">[4]</a>                     |
| InChI Key            | DFYRUELUNQRZTB-UHFFFAOYSA-N                   | <a href="#">[4]</a>                     |
| Canonical SMILES     | CC(=O)C1=CC(=C(C=C1)O)O<br>C                  | <a href="#">[4]</a>                     |

## Physicochemical & Handling Properties

The experimental utility of Apocynin is directly influenced by its physical and chemical characteristics, particularly its solubility. As a crystalline solid, proper storage and solution preparation are paramount to achieving accurate and repeatable concentrations in experimental assays.[\[6\]](#)

| Property              | Value                                  | Significance & Handling Notes                                                                                                                                                                                                                                                                              |
|-----------------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance            | Crystalline solid (off-white to brown) | Visual confirmation of product integrity.                                                                                                                                                                                                                                                                  |
| Melting Point         | 112-115 °C                             | A key parameter for identity and purity verification. <a href="#">[7]</a>                                                                                                                                                                                                                                  |
| Storage               | Store at -20°C, protect from light     | Ensures long-term stability ( $\geq 4$ years as a solid). <a href="#">[6]</a>                                                                                                                                                                                                                              |
| Solubility in DMSO    | ~30 mg/mL (~180 mM)                    | DMSO is the recommended solvent for preparing high-concentration stock solutions.<br><a href="#">[6]</a>                                                                                                                                                                                                   |
| Solubility in Ethanol | ~20 mg/mL (~120 mM)                    | Ethanol is a suitable alternative for stock solutions, particularly if DMSO is incompatible with the experimental system. <a href="#">[6][8]</a>                                                                                                                                                           |
| Aqueous Solubility    | Sparingly soluble                      | Direct dissolution in aqueous buffers is not recommended. For aqueous working solutions, first dissolve in DMSO, then dilute with the buffer. A 1:1 DMSO:PBS (pH 7.2) solution supports ~0.5 mg/mL. Aqueous solutions should be made fresh and not stored for more than one day.<br><a href="#">[6][9]</a> |

## Section 2: The Mechanism of Action: An NADPH Oxidase Prodrug

Apocynin's reputation is built on its function as a NOX inhibitor. However, its mechanism is more nuanced than that of a direct competitive or non-competitive inhibitor. Apocynin is, in fact, a prodrug that requires cellular activation to exert its inhibitory effect, a critical detail that explains its cell-type-specific activities.[1][3][10]

The canonical target, NADPH oxidase (specifically the NOX2 isoform in phagocytes), is a multi-protein enzyme complex. In its resting state, the complex is dormant, with its catalytic subunit (gp91phox, also known as NOX2) and p22phox embedded in the membrane, while regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac reside in the cytosol.[2][3] Upon cellular stimulation, the cytosolic subunits translocate to the membrane and assemble with the catalytic core, forming the active enzyme that transfers an electron from NADPH to molecular oxygen, generating the superoxide anion ( $O_2^-$ ).[2]

Apocynin's inhibitory action hinges on preventing this assembly.[3][5] The causality is as follows:

- **Cellular Uptake:** Apocynin, being cell-permeable, enters the cell.
- **Peroxidase-Mediated Activation:** Inside phagocytic cells like neutrophils, which are rich in the enzyme myeloperoxidase (MPO), Apocynin is oxidized in the presence of  $H_2O_2$ .[2] This reaction converts Apocynin into its active form, diapocynin (a dimer) and other oligomers.[1][10][11] This activation step is the reason for the observed lag time in its inhibitory action and its potent effects in phagocytes versus some non-phagocytic cells which lack sufficient peroxidase activity.[3][12][13]
- **Inhibition of Subunit Translocation:** The activated diapocynin is believed to prevent the critical translocation of the p47phox and p67phox subunits from the cytosol to the membrane.[1][10] By blocking the assembly of the functional NOX complex, it effectively halts the production of superoxide.[2]

*Mechanism of NADPH Oxidase inhibition by Apocynin.*

## Section 3: Practical Laboratory Applications & Protocols

Effective use of Apocynin requires adherence to validated protocols for solution preparation and application. The concentrations required for effective inhibition can vary by cell type and

stimulus, but established ranges provide a strong starting point for experimental design.

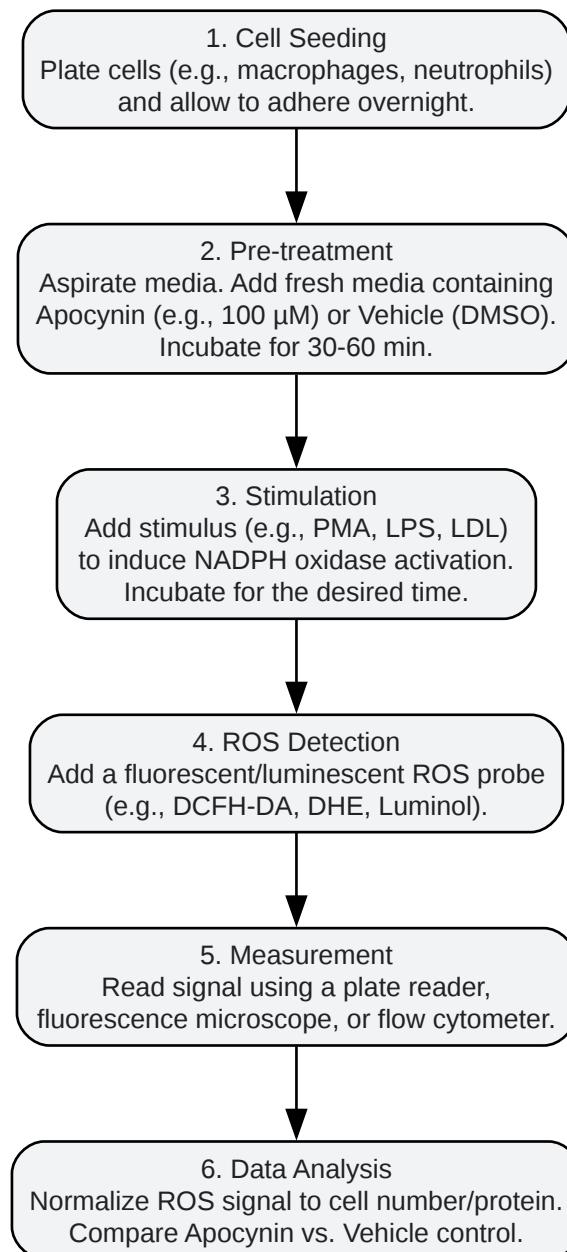
## Protocol: Preparation of a 100 mM Apocynin Stock Solution

This protocol describes a self-validating system for preparing a concentrated stock solution, which is the foundation for accurate working dilutions.

### Materials:

- Apocynin powder (MW: 166.17 g/mol )
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Calibrated analytical balance and pipettes

### Methodology:


- Weighing: Tare a sterile 1.5 mL or 2.0 mL microcentrifuge tube on an analytical balance. Carefully weigh out 16.62 mg of Apocynin powder into the tube.
  - Causality: Weighing the powder directly into the final vessel minimizes transfer loss, ensuring the final concentration is accurate.
- Solubilization: Add 1.0 mL of high-purity DMSO to the tube containing the Apocynin powder.
  - Causality: DMSO is used due to Apocynin's poor aqueous solubility. Using a high-purity grade prevents the introduction of water, which can compromise long-term stability at -20°C.
- Mixing: Vortex the solution thoroughly for 1-2 minutes until all crystalline solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
- Aliquoting & Storage: Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. Store these aliquots at -20°C.

- Causality: Aliquoting is critical to prevent degradation that can occur from repeated freeze-thaw cycles of the main stock solution.[14]

## Experimental Concentrations and Workflow

The effective concentration of Apocynin is context-dependent. Its IC<sub>50</sub> (the concentration required to inhibit 50% of NOX activity) in activated human neutrophils is approximately 10  $\mu$ M. [3][14] However, in cell culture experiments, concentrations ranging from 50  $\mu$ M to 600  $\mu$ M are commonly employed, often requiring a pre-incubation period of 30-60 minutes to allow for cellular uptake and activation before applying the inflammatory stimulus.[3][15]

Below is a generalized workflow for an in vitro experiment to assess the inhibitory effect of Apocynin on ROS production.



[Click to download full resolution via product page](#)

*Generalized workflow for an *in vitro* ROS inhibition assay.*

## Section 4: Broader Biological and Therapeutic Context

The ability of Apocynin to mitigate ROS production gives it potent anti-inflammatory and antioxidant properties.<sup>[6][16]</sup> By inhibiting NOX, it reduces the oxidative burst in immune cells,

thereby limiting collateral tissue damage during an inflammatory response.[\[3\]](#) This mechanism underpins its extensive investigation in a wide range of disease models, including:

- Cardiovascular Diseases: Reducing vascular oxidative stress and endothelial dysfunction.[\[2\]](#)  
[\[3\]](#)
- Neurodegenerative Diseases: Protecting neurons from microglia-induced oxidative damage.  
[\[1\]](#)[\[5\]](#)
- Respiratory Conditions: Attenuating lung inflammation.[\[4\]](#)
- Arthritis: Diminishing inflammation and protecting cartilage.[\[3\]](#)

While Apocynin remains a powerful research tool, its therapeutic development has been complicated by its prodrug nature and variable efficacy in different tissues.[\[12\]](#) Nonetheless, it and its more stable derivative, diapocynin, continue to serve as crucial pharmacological probes and scaffolds for the development of next-generation NOX inhibitors.[\[11\]](#)

## Conclusion

Apocynin is an indispensable tool for the study of oxidative stress. Its utility, however, is contingent on a sophisticated understanding of its chemical identity, its mechanism as a cellurally-activated prodrug, and the practical nuances of its application in the laboratory. By leveraging the detailed information and validated protocols within this guide, researchers can confidently and effectively employ Apocynin to dissect the complex role of NADPH oxidase in health and disease.

## References

- Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes.
- Ximenes, V. F., et al. (2015). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. *Molecules*, 20(6), 9675-9698. [\[Link\]](#)
- ResearchGate. (n.d.). The mechanism of NADPH-oxidase inhibition by apocynin. [\[Link\]](#)
- Ximenes, V. F., et al. (2015). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. *PMC*, 20(6), 9675-9698. [\[Link\]](#)
- Touyz, R. M. (2008). Apocynin, NADPH Oxidase, and Vascular Cells: A Complex Matter. *Hypertension*, 51(2), 172-174. [\[Link\]](#)

- Petri, S., et al. (2011). Diapocynin and apocynin administration fails to significantly extend survival in G93A SOD1 ALS mice.
- Ordonez, F. J., et al. (2022). Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. International Journal of Molecular Sciences, 23(24), 16104. [\[Link\]](#)
- ResearchGate. (2015). What is the procedure to dissolve Apocynin in dmso?[\[Link\]](#)
- Riganti, C., et al. (2009). Inhibition of Human Vascular NADPH Oxidase by Apocynin Derived Oligophenols. PMC, 4(1), e4223. [\[Link\]](#)
- Küther, G., et al. (2014). Diapocynin, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle. PLoS ONE, 9(10), e109134. [\[Link\]](#)
- Nishio, H., et al. (2023). Elicitation of Inhibitory Effects for AGE-Induced Oxidative Stress in Rotator Cuff-Derived Cells by Apocynin. Medicina, 59(4), 785. [\[Link\]](#)
- Chen, W. S., et al. (2020). Evaluation of apocynin *in vitro* on high glucose-induced oxidative stress on tenocytes. Bone & Joint Research, 9(1), 23-28. [\[Link\]](#)
- ResearchGate. (2017). Question Regarding the Use of DMSO for Topical Absorption of Apocynin?[\[Link\]](#)
- Al-Khrasani, M., et al. (2023). Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. International Journal of Molecular Sciences, 24(7), 6331. [\[Link\]](#)
- ResearchGate. (2015).
- ResearchGate. (n.d.). Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin | NADPH Oxidase | Tocris Bioscience [tocris.com]

- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Diapocynin and apocynin administration fails to significantly extend survival in G93A SOD1 ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diapocynin, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Elicitation of Inhibitory Effects for AGE-Induced Oxidative Stress in Rotator Cuff-Derived Cells by Apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Apocynin: From Chemical Identity to Cellular Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104605#apocynin-cas-number-and-chemical-identifiers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)